molecular formula C13H11FO2 B6379352 4-(4-Fluorophenyl)-2-methoxyphenol, 95% CAS No. 1261988-89-9

4-(4-Fluorophenyl)-2-methoxyphenol, 95%

Cat. No. B6379352
CAS RN: 1261988-89-9
M. Wt: 218.22 g/mol
InChI Key: RGZSTEQPRZZATM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxyphenol, 95% (4-FMP) is an organic compound belonging to the phenol family. It is a colorless liquid with a faint odor. It is a widely used reagent in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. 4-FMP has a wide range of applications, from drug synthesis to environmental testing.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is a common reagent in organic synthesis and is used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in medicinal chemistry to synthesize a range of drugs, including anti-inflammatory agents and anticonvulsants. In addition, 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in analytical chemistry to detect and quantify trace levels of pollutants in the environment.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% acts as a proton donor in reactions, donating a proton to an electron-rich species, such as an aromatic ring. This proton donation leads to the formation of a new covalent bond between the two species, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% has the potential to interact with proteins and other biomolecules, which could lead to a variety of effects, such as enzyme inhibition or activation. It is also possible that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could interact with receptors or other cell signaling pathways, leading to changes in cellular function or behavior.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments offers several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is also a relatively safe compound, with a low toxicity and low environmental impact. Additionally, it is a versatile reagent that can be used in a variety of reactions and applications.
However, there are some limitations to the use of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(4-Fluorophenyl)-2-methoxyphenol, 95% can be difficult to remove from reaction mixtures, which can lead to contamination and decreased yields.

Future Directions

The potential applications of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% are numerous and varied. Further research into the biochemical and physiological effects of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new drugs or other therapeutics. Additionally, further research into the reaction mechanisms of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new synthetic routes for the production of a variety of compounds. Finally, further research into the environmental applications of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new methods for detecting and quantifying pollutants in the environment.

Synthesis Methods

4-(4-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized from 4-fluorotoluene and 2-methoxyphenol via a Friedel-Crafts alkylation reaction. The reaction involves the addition of an alkyl group to an aromatic ring, in this case 4-fluorotoluene, with the use of a Lewis acid catalyst. The reaction produces 4-(4-Fluorophenyl)-2-methoxyphenol, 95% and is usually conducted in an aqueous solution. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-(4-fluorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSTEQPRZZATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685427
Record name 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methoxyphenol

CAS RN

1261988-89-9
Record name 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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